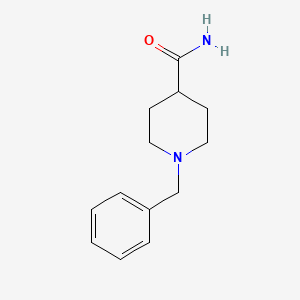

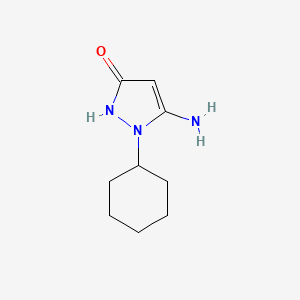

2-amino-N-(1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)benzamide derivatives often involves the coupling of benzoyl chloride with 2-amino pyridine derivatives in a one-pot reaction, followed by the oxidation using copper(ii) chloride which leads to cyclization and the production of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014). This method showcases the complexity and the innovative approaches taken to synthesize such compounds, indicating the evolving nature of synthetic chemistry in the exploration of new therapeutic agents and materials.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using techniques like X-ray crystallography, which provides detailed information on the atomic arrangement and bonding within the molecule. These studies reveal that the structure of these compounds is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions, which can influence their physical and chemical properties (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, leading to the formation of complex structures with potential biological activity. For instance, the compound has been involved in reactions leading to the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which have shown significant cytotoxicity against cancer cell lines. This illustrates the compound's reactivity and its utility in developing new therapeutic agents (Adhami et al., 2014).

Applications De Recherche Scientifique

Antifungal Agents : Compounds derived from 2-amino-1, 3-thiazol-5-yl, including 2-amino-N-(1,3-thiazol-2-yl)benzamide, have been synthesized and screened for their antifungal activity. The study conducted by Narayana et al. (2004) highlighted these compounds' potential as antifungal agents (Narayana et al., 2004).

Antimicrobial Agents : Research by Bikobo et al. (2017) synthesized derivatives of 2-phenylamino-thiazole, including benzamide ethers, which demonstrated significant antimicrobial activity against various bacterial and fungal strains. This study indicates the compounds' effectiveness in combating microbial infections (Bikobo et al., 2017).

Supramolecular Gelators : A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, examining the role of methyl functionality and S⋯O interaction in gelation behavior. This research contributes to the understanding of non-covalent interactions in gel formation (Yadav & Ballabh, 2020).

Polymer Synthesis : Mallakpour and Ahmadizadegan (2013) reported the synthesis of novel poly(amide-imide)s using 3,5-diamino-N-(thiazol-2-yl)benzamide, demonstrating the application of these compounds in creating optically active polymers with potential industrial applications (Mallakpour & Ahmadizadegan, 2013).

Anticancer Activity : The synthesis and evaluation of N-(thiazol-2-yl)benzamide derivatives for anticancer activity have been studied, indicating their potential in developing new cancer treatments. The research by Senthilkumar et al. (2021) is one such example, where synthesized compounds were evaluated for their efficacy against breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXPHPFMFVWGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357201 |

Source

|

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33373-89-6 |

Source

|

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)